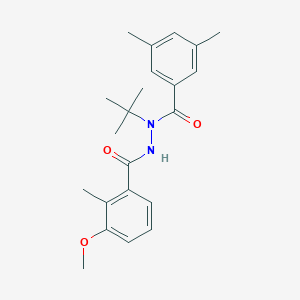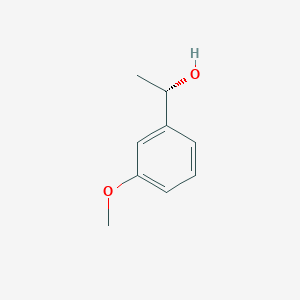
(S)-1-(3-méthoxyphényl)éthanol
Vue d'ensemble
Description
(S)-1-(3-Methoxyphenyl)ethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to an ethanol moiety. This chiral alcohol is significant in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
(S)-1-(3-Methoxyphenyl)ethanol finds applications in several scientific domains:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-methoxyphenyl)ethanol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of (S)-1-(3-methoxyphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Asymmetric Catalysis: Another approach is the asymmetric reduction of prochiral ketones using chiral catalysts to obtain the desired enantiomer with high enantiomeric excess.
Biocatalysis: Enzymatic reduction using alcohol dehydrogenases or other suitable enzymes can also be employed for the synthesis of (S)-1-(3-methoxyphenyl)ethanol.
Industrial Production Methods: In an industrial setting, the production of (S)-1-(3-methoxyphenyl)ethanol often involves the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalyst, solvent, and reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-1-(3-methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield (S)-1-(3-methoxyphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products:
Oxidation: (S)-1-(3-Methoxyphenyl)ethanone.
Reduction: (S)-1-(3-Methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Mécanisme D'action
The mechanism of action of (S)-1-(3-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The methoxy group and the chiral center play crucial roles in determining its binding affinity and specificity. The pathways involved may include enzymatic catalysis, receptor binding, and subsequent signal transduction processes.
Comparaison Avec Des Composés Similaires
®-1-(3-Methoxyphenyl)ethanol: The enantiomer of (S)-1-(3-methoxyphenyl)ethanol, differing in its chiral configuration.
1-(3-Methoxyphenyl)ethanone: The oxidized form of (S)-1-(3-methoxyphenyl)ethanol.
3-Methoxyphenylacetic acid: A structurally related compound with a carboxylic acid group instead of an alcohol.
Uniqueness: (S)-1-(3-Methoxyphenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its methoxy group also contributes to its distinct reactivity and interaction with various reagents and catalysts.
Propriétés
IUPAC Name |
(1S)-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFBWAXNCEOG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129940-69-8 | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129940698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(3-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK19T286L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


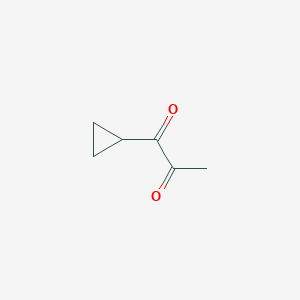

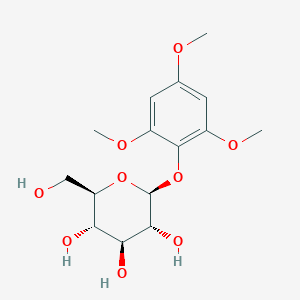
![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)
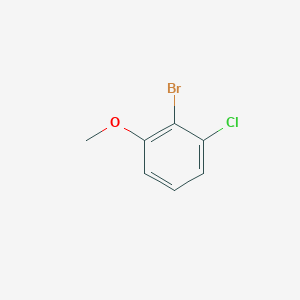

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)
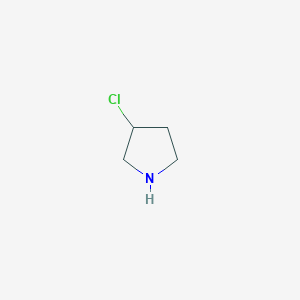
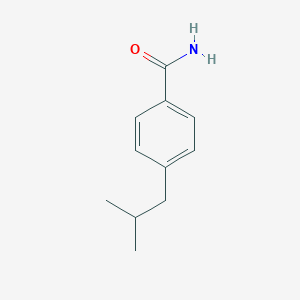
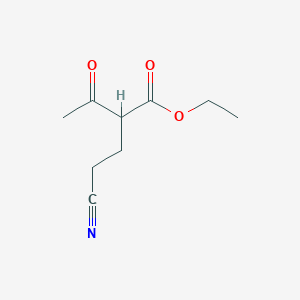

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)

